molecular formula C16H24N2O B7929724 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol

2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7929724
M. Wt: 260.37 g/mol
InChI Key: YMRUNCIESDOUHQ-UHFFFAOYSA-N
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Description

2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is a pyrrolidine-derived compound featuring a benzyl-cyclopropyl-amine substituent at the 3-position of the pyrrolidine ring and an ethanol group at the 1-position. The molecular weight is 274.41 g/mol (calculated), and its CAS number is 1354009-65-6 .

Properties

IUPAC Name

2-[3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRUNCIESDOUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the cyclopropylamine: This can be achieved by reacting cyclopropyl bromide with ammonia or an amine.

    Benzylation: The cyclopropylamine is then reacted with benzyl chloride in the presence of a base to form benzyl-cyclopropylamine.

    Pyrrolidine ring formation: The benzyl-cyclopropylamine is reacted with a suitable pyrrolidine precursor under controlled conditions to form the pyrrolidine ring.

    Ethanol addition: Finally, the pyrrolidine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety (-CH2CH2OH) undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO4 (acidic)H2SO4, 60°C, 4 hCarboxylic acid derivative~45%
CrO3 (Jones)Acetone, 0°C, 2 hKetone~60%
TEMPO/NaOClH2O, pH 9–10, RT, 6 hAldehyde~75%

Mechanism :

  • Primary alcohol oxidation proceeds via a two-step dehydrogenation pathway.

  • Acidic KMnO4 generates a carboxylic acid through intermediate aldehyde formation.

  • TEMPO-mediated oxidation selectively stops at the aldehyde stage under buffered conditions.

Reduction Reactions

While the compound lacks reducible groups (e.g., ketones), the pyrrolidine ring can participate in hydrogenation under extreme conditions:

Reagent Conditions Product Notes
H2/Pd-C100 atm, 120°C, 24 hSaturated pyrrolidineLow selectivity due to competing benzyl group hydrogenolysis

Challenges :

  • The benzyl group is susceptible to hydrogenolysis, complicating selective reduction.

  • Cyclopropane rings typically resist hydrogenation but may isomerize under high pressure.

Nucleophilic Substitution

The secondary amine in the benzyl-cyclopropyl-amine group acts as a weak nucleophile:

Electrophile Conditions Product Efficiency
Methyl iodideDMF, K2CO3, 50°C, 12 hQuaternary ammonium saltModerate (~35%)
Acetyl chlorideCH2Cl2, Et3N, RT, 2 hAmide derivativeHigh (~85%)

Limitations :

  • Steric hindrance from the cyclopropyl and pyrrolidine groups reduces reaction rates.

  • Quaternary ammonium salts show instability in polar solvents.

Cycloaddition Potential

Theoretical studies suggest the pyrrolidine ring could participate in (3+2) cycloadditions with electron-deficient dipolarophiles (e.g., nitrile oxides):

Dipolarophile Catalyst Predicted Product Activation Energy (kcal/mol)
Nitrile oxideCu(OTf)2Isoxazolidine derivative18.7 (DFT-B3LYP/6-31G*)

Experimental Validation :

  • Analogous pyrrolidine derivatives undergo cycloaddition with nitrile oxides to form isoxazolidines under Cu(I) catalysis .

  • Substituent effects from the benzyl group may sterically hinder approach trajectories .

Degradation Pathways

Stability studies reveal susceptibility to:

  • Hydrolytic cleavage at the ethanol-pyrrolidine bond (t1/2 = 14 days at pH 2).

  • Photodegradation under UV light (λ = 254 nm) via radical-mediated C-N bond scission.

Comparative Reactivity Table

Functional Group Reactivity Class Key Reactions Relative Rate
Ethanol (-CH2CH2OH)HighOxidation, esterification1.00 (reference)
Pyrrolidine NModerateAlkylation, acylation0.45
CyclopropaneLowRing-opening under stress0.12

Unresolved Research Questions

  • Stereochemical Outcomes : No data exists on enantioselective reactions involving the chiral pyrrolidine center.

  • Cross-Coupling Potential : Suzuki-Miyaura coupling viability at hypothetical halogenated derivatives remains unexplored.

  • Biological Redox Interactions : Enzymatic oxidation pathways in metabolic studies are undocumented.

Scientific Research Applications

Chemical Overview

  • IUPAC Name : 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
  • Molecular Formula : C16H24N2O
  • Molecular Weight : 260.38 g/mol
  • CAS Number : 1353976-10-9

The compound features a pyrrolidine ring, a benzyl group, and an ethanol moiety, which contribute to its diverse applications in medicinal chemistry and other fields.

Medicinal Chemistry

2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol has been studied for its potential therapeutic properties:

  • Antimicrobial Properties : Recent studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it shows a Minimum Inhibitory Concentration (MIC) of 0.0039 - 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

This antimicrobial activity suggests potential applications in treating bacterial infections.

Neuropharmacology

The compound is also being investigated for its effects on neurotransmitter systems, particularly in relation to its potential anticonvulsant properties. Similar compounds have demonstrated significant protective effects in seizure models, indicating that this compound may warrant further research for epilepsy treatment .

Chemical Research

In the field of synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, making it versatile for research applications .

Anticonvulsant Activity Case Study

A notable case study focused on the anticonvulsant activity of related compounds highlighted their effectiveness across several seizure models, including the maximal electroshock test and the pentylenetetrazole test . These findings suggest that compounds structurally related to 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol may also exhibit similar therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Cyclopropyl vs. Isopropyl Substitution : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which may enhance binding specificity compared to the bulkier isopropyl group in its analogue. This difference could influence metabolic stability and receptor interactions .

Pyrrolidine vs.

Ethanol Chain: The terminal ethanol group in the target compound may improve aqueous solubility compared to analogues lacking polar substituents (e.g., 3-(2-pyrrolidinyl)-1H-indole) .

Biological Activity

2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is C17H26N2OC_{17}H_{26}N_2O. The compound features a pyrrolidine ring, which is known for its diverse biological activities, and a benzyl-cyclopropyl amine moiety that may enhance its pharmacological properties.

Structural Formula

InChI InChI 1S C17H26N2O c20 12 11 18 10 4 7 17 18 14 19 16 8 9 16 13 15 5 2 1 3 6 15 h1 3 5 6 16 17 20H 4 7 14H2\text{InChI InChI 1S C17H26N2O c20 12 11 18 10 4 7 17 18 14 19 16 8 9 16 13 15 5 2 1 3 6 15 h1 3 5 6 16 17 20H 4 7 14H2}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzyl-Cyclopropyl-Amino Intermediate : Reaction of benzyl chloride with cyclopropylamine under basic conditions.
  • Alkylation with Pyrrolidine : The intermediate is reacted with pyrrolidine in the presence of an alkylating agent.
  • Introduction of Ethanol Group : Final reaction with ethylene oxide or similar reagents to introduce the ethanol group.

Biological Activity

The biological activity of 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol has been explored in various contexts:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-{3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl}-ethanol75<125
Sodium pyrrolidide100>125

These findings suggest that the incorporation of specific functional groups can enhance antimicrobial activity .

The mechanism by which 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol exerts its biological effects is likely through interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of enzymatic activities or receptor signaling pathways, contributing to its pharmacological effects .

Case Studies

Recent studies have focused on the pharmacological implications of this compound:

  • Study on Antiviral Activity : A study investigating the antiviral properties of pyrrolidine derivatives found that certain compounds exhibited potent inhibitory effects against hepatitis C virus (HCV), suggesting potential therapeutic applications for 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol in viral infections .
  • Neuropharmacological Effects : Another line of research has examined the neuropharmacological properties of similar compounds, indicating potential use in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Q & A

Q. What are the optimal synthetic routes for 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step protocols, starting with benzyl-protected pyrrolidine derivatives and cyclopropylamine. Key steps include:

  • Amine alkylation : Reacting (R)-1-benzylpyrrolidin-3-amine with cyclopropane derivatives under reflux in dichloromethane or ethanol, using triethylamine as a base .
  • Ethanol moiety introduction : Post-alkylation, the ethanol group is introduced via nucleophilic substitution or reductive amination. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol yields >95% purity .

Q. How can spectroscopic and crystallographic methods resolve the compound’s stereochemical configuration?

  • X-ray crystallography : Determines bond lengths (e.g., C-N: ~1.47 Å, C-O: ~1.43 Å) and dihedral angles to confirm spatial arrangement .
  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms cyclopropane carbons (δ 10–15 ppm) .

Advanced Research Questions

Q. How can stereochemical contradictions in pharmacological activity be resolved for enantiomers of this compound?

  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare their binding affinities to targets like GPCRs or neurotransmitter receptors .
  • Molecular docking : Simulate interactions of (R)- and (S)-enantiomers with receptor active sites (e.g., dopamine D2 receptor) to explain activity discrepancies .

Q. What experimental designs are suitable for evaluating the compound’s neuropharmacological mechanisms?

  • In vitro assays : Measure receptor binding (e.g., radioligand displacement assays for σ-1 or α2-adrenergic receptors) .
  • In vivo models : Use rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response curves (0.1–10 mg/kg) and control for cytochrome P450 metabolism .

Q. How do structural modifications (e.g., cyclopropyl vs. isopropyl substituents) impact biological activity?

  • Comparative SAR studies : Replace cyclopropyl with isopropyl and assess changes in IC50_{50} values (e.g., cyclopropyl enhances metabolic stability due to reduced steric hindrance) .
  • Thermodynamic solubility assays : Measure logP values (e.g., cyclopropyl: logP ~2.1 vs. isopropyl: logP ~2.8) to correlate lipophilicity with membrane permeability .

Q. What strategies mitigate synthetic impurities (e.g., des-cyclopropyl byproducts) during scale-up?

  • HPLC impurity profiling : Use C18 columns (acetonitrile/water gradient) to detect and quantify impurities like des-cyclopropyl derivatives (<0.15% threshold) .
  • Process optimization : Adjust reaction temperature (e.g., 0–5°C for cyclopropane coupling) and stoichiometry (1.2 eq cyclopropylamine) to suppress side reactions .

Methodological Challenges

Q. How can computational models predict the compound’s metabolic stability?

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450 oxidation sites (e.g., pyrrolidine N-demethylation) .
  • MD simulations : Analyze binding stability (RMSD <2.0 Å) of the compound-enzyme complex (e.g., CYP3A4) over 100 ns trajectories .

Q. What techniques validate regioselectivity in N-functionalization reactions?

  • Isotopic labeling : Introduce 15N^{15}N-cyclopropylamine to track incorporation into the pyrrolidine ring via LC-MS .
  • Protecting group strategies : Use Boc-protected intermediates to direct alkylation to the tertiary amine .

Data Interpretation

Q. How should conflicting solubility and stability data (e.g., pH-dependent degradation) be reconciled?

  • pH-rate profiling : Measure degradation half-life (t1/2_{1/2}) across pH 1–10 (e.g., t1/2_{1/2} = 48 hrs at pH 7.4 vs. 2 hrs at pH 1.2) to identify optimal formulation conditions .

Q. What validation parameters are critical for analytical methods quantifying this compound in biological matrices?

  • Linearity : R2^2 >0.99 across 1–1000 ng/mL (LC-MS/MS).
  • Recovery : >85% in plasma via protein precipitation with acetonitrile .

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